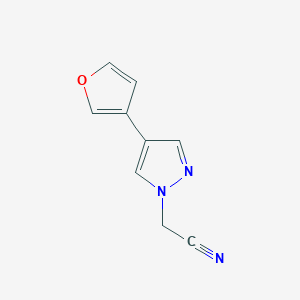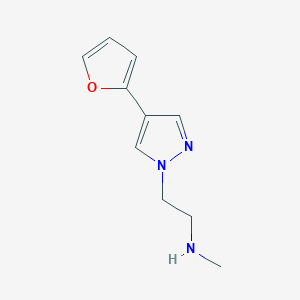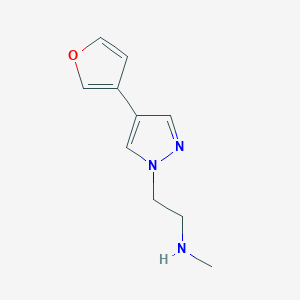
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, commonly referred to as 2E-3TPA, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to enzyme inhibition, drug delivery, and protein folding. This article will discuss the synthesis method of 2E-3TPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, which are explored for their potential in treating various conditions due to their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study on the synthesis and characterization of Celecoxib derivatives highlighted their evaluation against a range of diseases, demonstrating significant potential without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
A variety of compounds synthesized from pyrazole derivatives have been tested for their antimicrobial and anticancer properties. For example, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents, showing promising antibacterial and antifungal activities (B. S. Holla et al., 2006). Another study synthesized novel fluorinated pyrazolo-1,2,3-triazole hybrids, which were tested for antimycobacterial activity, identifying several compounds as potential antitubercular agents (Narender Reddy Emmadi et al., 2015).
Green Chemistry and Catalysis
Research into environmentally friendly synthesis methods has led to the development of green synthesis approaches for pyrazole derivatives. For example, solvent-free synthesis methods for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been explored, demonstrating the potential for green chemistry in the synthesis of complex heterocyclic compounds (H. Al-Matar et al., 2010).
Material Science Applications
The exploration of pyrazole derivatives extends into materials science, where these compounds are investigated for their potential in creating new materials with desirable properties. For instance, (Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting the utility of these derivatives in developing new polymeric materials (Anelisa Matiwane et al., 2020).
Eigenschaften
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c1-2-5-3-6(8(9,10)11)14-15(5)4-7(12)13/h3H,2,4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWEQTWFHWSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















